6-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
6-fluoro-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOZGOWEMVYVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)S(=O)(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with fluorinating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted isothiazole derivatives.
Scientific Research Applications
6-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Steric Impact : Fluorine’s small atomic radius minimizes steric hindrance, unlike bulkier substituents (e.g., Br or CF₃), which may reduce binding affinity in enzymatic assays .
Physicochemical Properties
- Melting Points : Fluorinated derivatives generally exhibit lower melting points than brominated analogs. For instance, 5-fluorobenzoisothiazolone dioxides are liquids or low-melting solids (~57–87°C) , whereas 6-bromo derivatives are crystalline solids (mp 163–166°C) .
- Solubility : Fluorine’s hydrophobicity may reduce aqueous solubility compared to polar substituents (e.g., NH₂), impacting bioavailability .
Biological Activity
6-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, with the chemical formula C7H4FNO3S and CAS number 384-45-2, is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.
- Molecular Weight : 201.18 g/mol
- Molecular Formula : C7H4FNO3S
- CAS Number : 384-45-2
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities and relevant studies.
Antimicrobial Activity
Several studies have highlighted the antimicrobial effects of this compound against various bacterial strains.
- Study Findings : In vitro tests demonstrated that the compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range, indicating potent activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines.
- Case Study : A recent study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound induced apoptosis in these cells through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis via caspase activation |
| A549 | 15 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored.
- Research Findings : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Caspase Activation : It promotes apoptosis in cancer cells by activating caspases.
- Cytokine Modulation : It modulates inflammatory responses by affecting cytokine production.
Q & A
Q. What are the optimal synthetic routes for 6-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, and how do reaction conditions influence yields?
The synthesis of fluorinated benzisothiazolone derivatives often involves cyclization and halogenation steps. For example, benzo[d]isothiazol-3(2H)-one 1,1-dioxide analogs can be synthesized via HCl-mediated cyclization of precursor diamines, followed by halogenation (e.g., chlorination with thionyl chloride) . Fluorination may require adapted conditions, such as electrophilic fluorinating agents or substitution reactions. Reaction efficiency is sensitive to solvent choice (e.g., 1,4-dioxane for amine coupling), temperature (e.g., 40°C for derivatization), and catalysts (e.g., triethylamine for deprotonation). Yields for similar compounds range from 64% (for chlorinated derivatives) to "good yields" for amine-coupled analogs, depending on substituent reactivity .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Key techniques include:
- TLC : Used to monitor reaction progress (e.g., petroleum ether:EtOAc 4:1 as a mobile phase) .
- NMR : H NMR (e.g., δ 3.79 ppm for methoxy groups in analogs) and C NMR confirm structural integrity .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Recrystallization : Purification via aqueous ethanol or similar solvents ensures high-purity products .
Q. What safety protocols should be followed when handling this compound?
While direct safety data for the fluorinated analog is limited, benzo[d]isothiazol-3-one derivatives are classified for industrial use only, with restrictions on inhalation and dermal exposure. Standard practices include:
- Use of fume hoods and personal protective equipment (PPE).
- Avoidance of aqueous workup without pH control (e.g., acetic acid neutralization to pH 5 for benzimidazole analogs) .
Advanced Research Questions
Q. How does the fluorine substituent at position 6 influence electronic properties and reactivity?
Fluorine’s electronegativity alters electron density in the aromatic ring, affecting nucleophilic/electrophilic substitution patterns. Computational studies (e.g., DFT) on analogous compounds reveal that fluorine stabilizes adjacent negative charges via inductive effects, potentially enhancing interactions with biological targets or modifying solubility. For example, conformational analysis of benzisothiazole dioxides shows that substituents like fluorine can restrict rotational freedom, impacting binding affinities .
Q. What strategies resolve contradictions in biological activity data for fluorinated benzisothiazolone derivatives?
Discrepancies in bioactivity may arise from:
- Purity Issues : Impurities from incomplete fluorination or side reactions (e.g., over-chlorination). Validate via HPLC or GC-MS.
- Solubility Differences : Fluorine can increase lipophilicity, altering cell permeability. Use logP calculations or experimental partitioning studies.
- Target Specificity : Screen against multiple related targets (e.g., kinases vs. GPCRs) to identify selectivity profiles .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, studies on 2-allyl-1,2-benzisothiazole 1,6-dioxide reveal conformational preferences that influence intermolecular interactions .
- Docking Simulations : Model interactions with target proteins (e.g., binding pocket compatibility with the fluorine atom’s van der Waals radius).
- SAR Analysis : Correlate substituent electronic effects (Hammett constants) with experimental IC values .
Q. What methodologies optimize regioselectivity in fluorination reactions for benzisothiazolone scaffolds?
- Directed Ortho-Metalation : Use directing groups (e.g., sulfonyl) to position fluorine at C6.
- Electrophilic Fluorination : Employ Selectfluor® or N-fluoropyridinium salts under controlled pH.
- Post-Functionalization : Introduce fluorine via Suzuki-Miyaura coupling of fluorinated boronic acids to pre-formed cores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
